1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine 1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16409700
InChI: InChI=1S/C14H18FN3.ClH/c1-11(2)18-14(6-7-17-18)10-16-9-12-4-3-5-13(15)8-12;/h3-8,11,16H,9-10H2,1-2H3;1H
SMILES:
Molecular Formula: C14H19ClFN3
Molecular Weight: 283.77 g/mol

1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine

CAS No.:

Cat. No.: VC16409700

Molecular Formula: C14H19ClFN3

Molecular Weight: 283.77 g/mol

* For research use only. Not for human or veterinary use.

1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine -

Specification

Molecular Formula C14H19ClFN3
Molecular Weight 283.77 g/mol
IUPAC Name 1-(3-fluorophenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride
Standard InChI InChI=1S/C14H18FN3.ClH/c1-11(2)18-14(6-7-17-18)10-16-9-12-4-3-5-13(15)8-12;/h3-8,11,16H,9-10H2,1-2H3;1H
Standard InChI Key FHKVRNHWLIWDIA-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=CC=N1)CNCC2=CC(=CC=C2)F.Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises three distinct components:

  • A 3-fluorophenyl group, which introduces electron-withdrawing characteristics and influences binding affinity .

  • An isopropyl-substituted pyrazole ring, contributing steric bulk and modulating solubility .

  • A methanamine linker, enabling hydrogen bonding and ionic interactions with biological targets.

The SMILES notation CC(C)N1C(=CC=N1)CNCC2=CC(=CC=C2)F.Cl\text{CC(C)N1C(=CC=N1)CNCC2=CC(=CC=C2)F.Cl} and InChIKey FHKVRNHWLIWDIA-UHFFFAOYSA-N confirm the spatial arrangement of these groups. The fluorine atom at the phenyl ring’s meta position enhances metabolic stability by resisting oxidative degradation .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC14H19ClFN3\text{C}_{14}\text{H}_{19}\text{ClFN}_3
Molecular Weight283.77 g/mol
IUPAC Name1-(3-fluorophenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine; hydrochloride
Topological Polar Surface Area41.6 Ų

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit synthesis protocols are proprietary, the compound likely derives from:

  • Condensation reactions between pyrazole-carbaldehydes and fluorophenyl-containing amines .

  • N-alkylation of the pyrazole nitrogen using isopropyl halides .

  • Salt formation with hydrochloric acid to improve crystallinity.

Comparative Analysis with Structural Analogues

1-(3-Fluorophenyl)-N-[(1-Methyl-1H-Pyrazol-4-yl)Methyl]Methanamine

This analogue (PubChem CID 79485114 ) replaces isopropyl with a methyl group, reducing molecular weight (205.23 g/mol ) and lipophilicity. While simpler to synthesize, it exhibits lower enzyme inhibition efficacy in vitro .

Patent Derivatives

The patent US9415037B2 discloses compounds like 4-[2-(cyclopropanecarbonylamino)- triazolo[1,5-a]pyridin-5-yl]-N-[(3-fluorophenyl)methyl]benzamide , which share the 3-fluorophenyl motif but incorporate triazolo-pyridine cores. These derivatives show superior anti-inflammatory activity but higher synthetic complexity .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with specific enzymes (e.g., COX-2, JAK kinases) using X-ray crystallography .

  • In Vivo Pharmacokinetics: Assess oral bioavailability and half-life in rodent models.

  • Toxicological Profiling: Evaluate genotoxicity and organ-specific liabilities via Ames tests and histopathology .

  • Analog Synthesis: Explore substituents like trifluoromethyl or sulfonamide groups to optimize potency and safety .

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